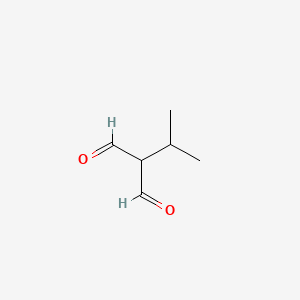

Isopropylmalondialdehyde

Description

5-Isopropyl-2-methylbenzaldehyde (CAS 1866-03-1) is a substituted benzaldehyde derivative with the molecular formula C₁₁H₁₄O and a molar mass of 162.23 g/mol . Structurally, it features a benzaldehyde backbone modified with a methyl group at the 2-position and an isopropyl group at the 5-position. This compound is part of the aromatic aldehyde family, which is distinct from aliphatic aldehydes like propionaldehyde or acetaldehyde due to its benzene ring and substituent effects. Limited toxicological data are available for this specific compound, but its structural analogs in the aldehyde class have been extensively studied for genotoxic, carcinogenic, and non-neoplastic effects .

Properties

IUPAC Name |

2-propan-2-ylpropanedial | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-5(2)6(3-7)4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLYHYJGOOMMTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C=O)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90604172 | |

| Record name | (Propan-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81756-51-6 | |

| Record name | (Propan-2-yl)propanedial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90604172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Isopropylmalondialdehyde can be synthesized through several methods. One common approach involves the reaction of isopropyl alcohol with malonic acid in the presence of a dehydrating agent. The reaction typically requires controlled temperatures and an acidic catalyst to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions: Isopropylmalondialdehyde undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols, which can replace one of the aldehyde groups under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction results in the formation of alcohols .

Scientific Research Applications

Isopropylmalondialdehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: In biological studies, this compound is used to investigate oxidative stress and lipid peroxidation processes.

Medicine: It serves as a biomarker for oxidative stress-related diseases and is used in the development of diagnostic assays.

Industry: The compound is utilized in the production of polymers, resins, and other industrial chemicals

Mechanism of Action

The mechanism of action of isopropylmalondialdehyde involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can cause oxidative damage to lipids, proteins, and DNA, contributing to cellular stress and apoptosis. The compound’s effects are mediated through pathways involving oxidative stress and redox signaling .

Comparison with Similar Compounds

Structural and Physicochemical Differences

| Compound | CAS | Molecular Formula | Molar Mass (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 5-Isopropyl-2-methylbenzaldehyde | 1866-03-1 | C₁₁H₁₄O | 162.23 | Aromatic ring with methyl/isopropyl groups |

| Propionaldehyde | 123-38-6 | C₃H₆O | 58.08 | Aliphatic, straight-chain (CH₃CH₂CHO) |

| Isobutyraldehyde | 78-84-2 | C₄H₈O | 72.11 | Branched aliphatic ((CH₃)₂CHCHO) |

| Acetaldehyde | 75-07-0 | C₂H₄O | 44.05 | Simplest aliphatic aldehyde (CH₃CHO) |

Key Observations :

- Aromatic vs. Aliphatic : 5-Isopropyl-2-methylbenzaldehyde’s benzene ring confers greater stability and lower volatility compared to smaller aliphatic aldehydes like acetaldehyde or propionaldehyde.

Toxicological Profiles

Critical Comparisons :

Nasal Toxicity: Both propionaldehyde and acetaldehyde induce nasal lesions in rodents, likely due to their high reactivity and solubility in mucous membranes .

The aromatic structure of 5-isopropyl-2-methylbenzaldehyde may reduce direct DNA reactivity compared to aliphatic aldehydes.

Metabolism : Aliphatic aldehydes like propionaldehyde are rapidly metabolized to carboxylic acids (e.g., propionic acid), whereas aromatic aldehydes may undergo conjugation (e.g., glucuronidation), altering their toxicity profiles .

Biological Activity

Isopropylmalondialdehyde (IMDA), with the molecular formula , is an organic compound recognized for its diverse applications in chemical synthesis and biological research. Its structure features two aldehyde groups and an isopropyl side chain, which contribute to its unique reactivity and biological activity. This article delves into the biological activity of IMDA, highlighting its mechanisms of action, applications in research, and relevant case studies.

This compound primarily acts as a reactive aldehyde, capable of forming reactive oxygen species (ROS) upon interaction with cellular components. This leads to oxidative stress, which can damage lipids, proteins, and nucleic acids. The key mechanisms include:

- Lipid Peroxidation : IMDA is involved in the peroxidation of lipids, leading to the formation of malondialdehyde (MDA), a well-known biomarker for oxidative stress.

- Protein Modification : The compound can modify proteins through reactions with amino acid side chains, affecting their function and stability.

- DNA Damage : IMDA can react with DNA, leading to mutagenic effects and potential carcinogenicity.

Applications in Research

- Oxidative Stress Studies : IMDA is extensively used as a model compound to study oxidative stress mechanisms in various biological systems. It serves as a biomarker for diseases associated with oxidative damage.

- Drug Development : Researchers investigate IMDA's potential role in developing therapeutic agents targeting oxidative stress-related conditions such as cardiovascular diseases and neurodegenerative disorders.

- Diagnostic Assays : Due to its association with oxidative stress, IMDA is employed in diagnostic assays to measure lipid peroxidation levels in biological samples.

Study 1: Oxidative Stress Induction

A study investigated the effects of IMDA on human endothelial cells. The results showed that exposure to IMDA increased ROS production significantly, leading to cell apoptosis through the activation of the mitochondrial pathway. This study highlights the compound's role in inducing oxidative stress and its implications for vascular health.

Study 2: Biomarker for Disease

In another investigation, IMDA levels were measured in patients with Alzheimer's disease. Elevated levels correlated with increased markers of oxidative damage in neuronal tissues. This suggests that IMDA could serve as a potential biomarker for neurodegenerative diseases.

Comparison with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| Malondialdehyde (MDA) | Known biomarker for lipid peroxidation | |

| 4-Hydroxynonenal (4-HNE) | Involved in lipid peroxidation; cytotoxic | |

| Glutathione | Antioxidant; protects against oxidative stress |

Unique Properties of this compound

This compound's unique isopropyl group distinguishes it from other aldehydes involved in similar biological processes. This structural feature enhances its reactivity and specificity towards certain biological targets, making it a valuable tool in biochemical research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.